molecular formula C14H16N2O B13809229 7-methyl-3-[(E)-(propan-2-ylimino)methyl]quinolin-2(1H)-one

7-methyl-3-[(E)-(propan-2-ylimino)methyl]quinolin-2(1H)-one

Katalognummer: B13809229
Molekulargewicht: 228.29 g/mol
InChI-Schlüssel: JWZKVAKAULLISV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7-methyl-3-[(E)-(propan-2-ylimino)methyl]quinolin-2(1H)-one is a heterocyclic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 7-methyl-3-[(E)-(propan-2-ylimino)methyl]quinolin-2(1H)-one typically involves the condensation of 7-methylquinolin-2(1H)-one with an appropriate aldehyde or ketone in the presence of a base. The reaction is often carried out in a solvent such as ethanol or methanol under reflux conditions. The product is then purified using standard techniques such as recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, green chemistry approaches, such as the use of environmentally friendly solvents and catalysts, are being explored to make the process more sustainable .

Analyse Chemischer Reaktionen

Types of Reactions

7-methyl-3-[(E)-(propan-2-ylimino)methyl]quinolin-2(1H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

7-methyl-3-[(E)-(propan-2-ylimino)methyl]quinolin-2(1H)-one has several scientific research applications:

Wirkmechanismus

The mechanism of action of 7-methyl-3-[(E)-(propan-2-ylimino)methyl]quinolin-2(1H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in DNA replication, thereby exhibiting antimicrobial or anticancer properties .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

7-methyl-3-[(E)-(propan-2-ylimino)methyl]quinolin-2(1H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its imine group and methyl substitution make it a versatile intermediate for further chemical modifications and applications .

Eigenschaften

Molekularformel

C14H16N2O

Molekulargewicht

228.29 g/mol

IUPAC-Name

7-methyl-3-(propan-2-yliminomethyl)-1H-quinolin-2-one

InChI

InChI=1S/C14H16N2O/c1-9(2)15-8-12-7-11-5-4-10(3)6-13(11)16-14(12)17/h4-9H,1-3H3,(H,16,17)

InChI-Schlüssel

JWZKVAKAULLISV-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC2=C(C=C1)C=C(C(=O)N2)C=NC(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.